molecular formula C11H18Si B3048687 (4-Ethylphenyl)trimethylsilane CAS No. 17988-50-0

(4-Ethylphenyl)trimethylsilane

Cat. No.: B3048687
CAS No.: 17988-50-0
M. Wt: 178.35 g/mol
InChI Key: YRSSMKKBTNQBOY-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with an ethyl group at the para position and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)trimethylsilane can be synthesized through various methods, including the reaction of 4-ethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Grignard reactions, where 4-ethylbromobenzene is reacted with magnesium to form the Grignard reagent, which is then treated with trimethylchlorosilane.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.

Major Products:

    Substitution Products: Depending on the reagent used, various substituted phenyl compounds can be formed.

    Oxidation Products: Phenolic compounds are typically formed from the oxidation of the phenyl ring.

Scientific Research Applications

(4-Ethylphenyl)trimethylsilane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, making the compound useful in synthetic chemistry. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparison with Similar Compounds

  • (4-Methylphenyl)trimethylsilane
  • (4-Phenyl)trimethylsilane
  • (4-Isopropylphenyl)trimethylsilane

Comparison: (4-Ethylphenyl)trimethylsilane is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions .

Properties

IUPAC Name

(4-ethylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSMKKBTNQBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939272
Record name (4-Ethylphenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-50-0
Record name NSC131590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Ethylphenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Magnesium(9.5 g, 0.39 mole) was suspended in THF (60 mL) at room temperature. A solution of 4-bromo-1-ethylbenzene (49 mL, 0.36 mole) in 300 mL of THF was added dropwise at such a rate as to maintain the temperature between 30° and 60° C. When the addition was complete the reaction mixture was stirred for an additional hour and then cooled to 30° C. Trimethylsilyl chloride (49 mL, 0.39 mole) was added dropwise at such a rate as to maintain the temperature between 30° and 40° C. The thin suspension was stirred overnight at room temperature. Saturated aqueous NH4Cl was added and the reaction mixture partitioned. The aqueous phase was extracted three times with ether, and the combined organic phases were dried (MgSO4) and concentrated. The resultant oil (60 g, 93% yield) was used in the next step without further purification.
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60 mL
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93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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